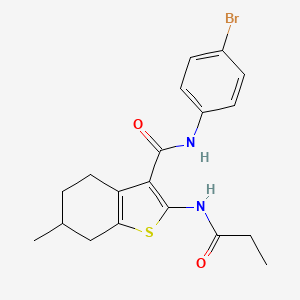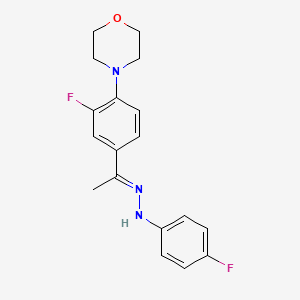![molecular formula C18H16ClFN2OS B11521143 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11521143.png)
3-[(2Z)-2-[(4-chlorophenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Hantzsch synthesis under controlled conditions to ensure high yield and purity. This would likely involve the use of industrial reactors and purification systems to handle large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the thiazole ring to more oxidized forms.
Reduction: Reduction reactions can be used to modify the imino group, potentially converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitution can involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, disrupting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with metabolic pathways essential for bacterial survival, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL apart from similar compounds is its unique combination of a thiazole ring with both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16ClFN2OS |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)imino-4-(4-fluorophenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C18H16ClFN2OS/c19-14-4-8-16(9-5-14)21-18-22(10-1-11-23)17(12-24-18)13-2-6-15(20)7-3-13/h2-9,12,23H,1,10-11H2 |
InChI Key |
BNMWOUDXLMRNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=NC3=CC=C(C=C3)Cl)N2CCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2,6-dinitro-4-(trifluoromethyl)phenyl]amino)propan-2-ol](/img/structure/B11521062.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11521065.png)
![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521067.png)
![Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11521069.png)
acetic acid](/img/structure/B11521075.png)

![N-[(E)-(4-bromophenyl)methylidene]-2-[(2,4-dimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11521083.png)

![2-methyl-1-[2-(morpholin-4-yl)-8-nitro-2H-chromen-3-yl]propan-1-one](/img/structure/B11521098.png)

![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
![2-Amino-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11521119.png)
![5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11521120.png)
![N-(5-{[2-oxo-2-(3-toluidino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B11521121.png)
